1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6

Vue d'ensemble

Description

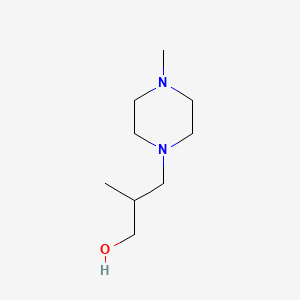

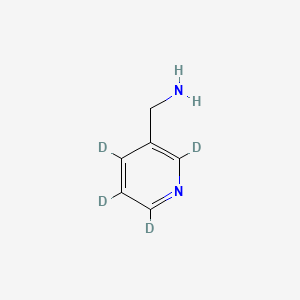

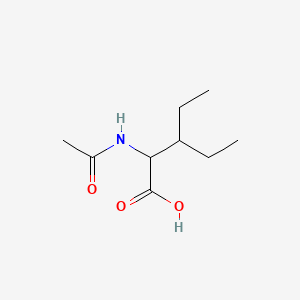

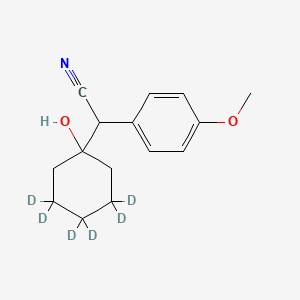

“1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6” is a chemical compound with the molecular formula C15H13D6NO2 . It has a molecular weight of 251.35 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C15H13D6NO2 . The structure includes a cyclohexanol ring with a 2-cyano-1-(4-methoxyphenyl)ethyl group attached .Applications De Recherche Scientifique

Catalysis and Oxidation Processes

The oxidation of cyclohexane is a critical chemical reaction for the industrial production of cyclohexanol and cyclohexanone, key precursors for nylon 6 and nylon 6,6. Research into catalytic materials for cyclohexane oxidation has shown that metal and metal oxide loaded silica catalysts, especially gold nanoparticles on silica, provide high selectivity and good conversion rates. The addition of hydrochloric acid and the presence of water on the catalyst surface have been found to significantly enhance photocatalytic oxidation efficiency by aiding in the generation of hydroxyl radicals (Abutaleb & Ali, 2021).

Lignin Acidolysis

The acidolysis of lignin, specifically the cleavage of β-O-4 bonds, is significant for understanding the chemical breakdown and utilization of lignin, a major component of plant biomass. Studies have elucidated mechanisms involving hydride transfer and enol ether formation, highlighting the complexity of lignin acidolysis and its importance for biofuel production and other applications (Yokoyama, 2015).

Chemical Sensing and Detection

4-Methyl-2,6-diformylphenol (DFP) derivatives, related to methoxyphenyl compounds, serve as sensitive and selective chemosensors for a wide range of analytes including metal ions and organic molecules. The high selectivity and sensitivity of DFP-based chemosensors underline their potential in environmental monitoring, medical diagnostics, and chemical analysis (Roy, 2021).

Environmental Monitoring and Toxicology

The environmental impact and toxicological effects of compounds related to methoxyphenols and cyclohexanols have been studied, particularly in the context of biomass burning emissions and industrial solvents. These studies contribute to understanding the atmospheric reactivity, bioaccumulation potential, and human health risks associated with these compounds, informing regulatory policies and environmental protection efforts (Liu, Chen, & Chen, 2022).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(3,3,4,4,5,5-hexadeuterio-1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15/h5-8,14,17H,2-4,9-10H2,1H3/i2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYJSBPNAIDUHX-PWDWWLAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C#N)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(CC(C1([2H])[2H])([2H])[2H])(C(C#N)C2=CC=C(C=C2)OC)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661875 | |

| Record name | [1-Hydroxy(3,3,4,4,5,5-~2~H_6_)cyclohexyl](4-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1020719-31-6 | |

| Record name | α-(1-Hydroxycyclohexyl-3,3,4,4,5,5-d6)-4-methoxybenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-Hydroxy(3,3,4,4,5,5-~2~H_6_)cyclohexyl](4-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.